Effusol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial activity

One of the most studied properties of Effusol is its potential as an antimicrobial agent. Studies have shown that Effusol exhibits activity against various pathogenic fungi and bacteria, including:

- Zymoseptoria tritici: This fungus causes Septoria tritici blotch, a major wheat disease. Research suggests that Effusol could be a potential alternative to synthetic fungicides for controlling this disease [].

- Other fungal and bacterial pathogens: Studies have also shown that Effusol exhibits activity against other fungal and bacterial pathogens, although further research is needed to determine its efficacy and safety in various applications [].

Plant growth promotion

Recent research has explored the effects of Effusol on plant growth. A study using the model plant Arabidopsis thaliana found that Effusol, at specific concentrations, promoted seedling growth and maintained optimal antioxidant defense systems []. This suggests that Effusol might have potential applications in promoting plant growth and stress tolerance, although further research is needed to understand the mechanisms behind this effect.

Other potential applications

While the research on Effusol is still in its early stages, its diverse properties suggest potential applications in other areas, including:

- Anticancer properties: Some studies have shown that Effusol exhibits antitumor activity in vitro, but further research is needed to evaluate its potential in cancer treatment [].

- Antioxidant activity: Effusol's potential to maintain antioxidant defense systems in plants suggests it might have applications in other areas where antioxidant activity is beneficial, such as food preservation or cosmetics.

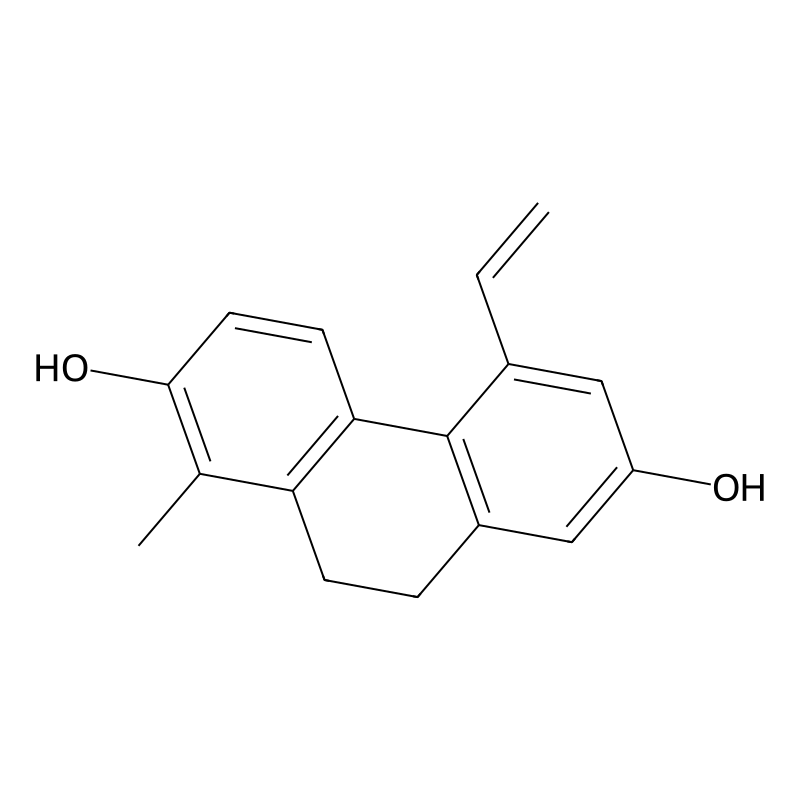

Effusol, chemically known as 5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol, is a natural product derived from the marsh grass Juncus effusus. This compound belongs to the class of phenanthrenes, characterized by its unique structure that includes a fused three-ring system. Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of approximately 252.313 g/mol. Effusol is notable for its potential biological activities and applications in various fields, including agriculture and medicine .

Studies suggest Effusol acts as a potent free radical scavenger [, ]. Free radicals are unstable molecules that can damage cells and contribute to various diseases. By neutralizing free radicals, Effusol may offer protection against oxidative stress.

Additionally, research indicates Effusol may play a role in protecting brain function. A study showed it could rescue Long-Term Potentiation (LTP) – a cellular process crucial for learning and memory – impaired by stress [].

Effusol exhibits a range of biological activities. Research indicates that it possesses antiproliferative properties against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound has shown concentration-dependent effects on plant growth and development in model organisms like Arabidopsis thaliana, enhancing biomass while maintaining antioxidant defense mechanisms . Furthermore, effusol has demonstrated antibacterial and antiviral effects against several strains of bacteria and viruses .

The synthesis of effusol involves multiple steps:

- Starting Material: The process typically begins with methyl 2-bromo-3-[2'-(6''-bromo-3''-methoxy-2-methylphenyl)ethyl]-5-methoxybenzoate.

- Intramolecular Ullmann Reaction: This key step forms the core structure of effusol by creating carbon-carbon bonds.

- Purification: Following synthesis, purification techniques such as silica gel chromatography are employed to isolate effusol from by-products and unreacted materials .

Effusol's diverse biological activities make it a candidate for various applications:

- Agriculture: Potential use as a biopesticide or biostimulant due to its positive effects on plant growth and stress tolerance.

- Pharmaceuticals: Its antiproliferative properties suggest possible applications in cancer treatment.

- Environmental Science: Effusol's role in allelopathy may influence ecological interactions among plant species .

Studies have explored the interactions of effusol with various biological systems. For instance, it has been shown to affect polyamine metabolism in plants, which is crucial for growth and stress responses. Additionally, its interactions with bacterial strains indicate potential pathways for degradation and detoxification processes in environmental contexts .

Effusol shares structural similarities with several other compounds within the phenanthrene class. Here are some notable comparisons:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Juncusol | Similar phenanthrene structure | Antiproliferative, antioxidant | Higher toxicity in some studies |

| 9-Hydroxyphenanthrene | Hydroxy group at C-9 | Anticancer activity | Less studied than effusol |

| 1-Methylphenanthrene | Methyl substitution at C-1 | Moderate antibacterial properties | More lipophilic than effusol |

Effusol stands out due to its specific functional groups that enhance its biological activity while maintaining a favorable profile for agricultural applications .

Metabolic Pathways in Juncus Species for Phenanthrene Production

Effusol belongs to the phenanthrene class of polycyclic aromatic hydrocarbons, characterized by three fused benzene rings [4]. In Juncus species, phenanthrene biosynthesis originates from the shikimate pathway, which channels carbon skeletons into aromatic amino acids such as phenylalanine [5]. Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL), yielding cinnamic acid—a precursor for phenylpropanoid derivatives [5]. Subsequent enzymatic modifications, including hydroxylation, methylation, and cyclization, generate the phenanthrene backbone [5].

A distinguishing feature of Juncus-derived phenanthrenes like effusol is the presence of a vinyl group at the C-5 position, which arises from decarboxylation and dehydration reactions [5]. Isotopic labeling studies suggest that the vinyl group originates from malonyl-CoA, integrating fatty acid metabolism into phenanthrene biosynthesis [5]. The final steps involve oxidative coupling and regioselective hydroxylation, producing effusol’s signature structure: a 9,10-dihydrophenanthrene with hydroxyl and methyl substituents [3] [5].

Table 1: Key Enzymatic Steps in Effusol Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deaminates phenylalanine | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid | Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | Activates 4-coumaric acid as CoA ester | 4-Coumaric acid | 4-Coumaroyl-CoA |

| Polyketide synthase (PKS) | Catalyzes cyclization and elongation | Malonyl-CoA | Phenanthrene scaffold |

Allelopathic Functions in Plant Defense Mechanisms

Effusol serves as a multifaceted allelochemical, enabling Juncus species to suppress competitors and deter herbivores. In Arabidopsis thaliana, sublethal concentrations of effusol (10–50 μM) enhance biomass accumulation by upregulating antioxidant defenses, including superoxide dismutase and catalase activity [2]. Conversely, at higher concentrations (>100 μM), effusol exhibits phytotoxic effects, inhibiting root elongation and chlorophyll synthesis—a strategy to limit encroachment by neighboring plants [2].

The compound’s antimicrobial properties further bolster plant defense. Effusol disrupts microbial membranes through hydrophobic interactions, with reported efficacy against Fusarium oxysporum and Pseudomonas syringae [5]. Its redox-active phenolic groups also scavenge reactive oxygen species (ROS), mitigating oxidative stress during pathogen attack [3].

Table 2: Ecological Roles of Effusol in Juncus Species

| Ecological Function | Mechanism of Action | Target Organisms | Reference |

|---|---|---|---|

| Allelopathy | Inhibition of root growth and germination | Competing plants | [2] [5] |

| Antimicrobial | Membrane disruption and ROS scavenging | Bacteria, fungi | [3] [5] |

| Herbivore deterrence | Modulation of polyamine metabolism | Insects, nematodes | [2] |

Antioxidant Activity Through Free Radical Scavenging Pathways

Effusol demonstrates potent antioxidant capabilities through its interaction with multiple free radical species, representing a fundamental mechanism underlying its therapeutic potential. The compound exhibits remarkable efficacy in neutralizing reactive oxygen species through well-characterized biochemical pathways that protect cellular components from oxidative damage.

2,2-Diphenyl-1-picrylhydrazyl and 2,2′-azino-bis-(3-ethylbenzthiazoline-6-sulfonate) Radical Neutralization Kinetics

Effusol displays exceptional radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl and 2,2′-azino-bis-(3-ethylbenzthiazoline-6-sulfonate) radicals, with documented concentration-response relationships that establish its potency as an antioxidant compound [1] [2]. The compound achieves a half-maximal inhibitory concentration of 79 micrometers for 2,2-diphenyl-1-picrylhydrazyl radical neutralization, demonstrating significant scavenging capability [1] [2]. For 2,2′-azino-bis-(3-ethylbenzthiazoline-6-sulfonate) radical systems, Effusol exhibits remarkably enhanced potency with a half-maximal inhibitory concentration of 2.73 micrometers, indicating approximately 30-fold greater efficacy in this assay system [1] [2].

The differential reactivity between these two radical systems reflects the distinct mechanistic pathways through which Effusol operates. The 2,2′-azino-bis-(3-ethylbenzthiazoline-6-sulfonate) radical demonstrates higher water solubility and electron transfer capability compared to the more stable 2,2-diphenyl-1-picrylhydrazyl radical [3]. This enhanced reactivity likely contributes to the superior scavenging efficiency observed with the 2,2′-azino-bis-(3-ethylbenzthiazoline-6-sulfonate) system, where Effusol can more readily participate in single electron transfer or hydrogen atom transfer mechanisms [3].

Table 1: Antioxidant Activity of Effusol

| Assay Method | IC50 Value (μM) | Study Type | Reference | Notes |

|---|---|---|---|---|

| DPPH Radical Scavenging | 79 | In vitro assay | TargetMol Database | Potent scavenging activity |

| ABTS Radical Scavenging | 2.73 | In vitro assay | TargetMol Database | Highly potent activity |

| DPPH Radical Scavenging | 79 ± 3.21 | Comparative study | Korean study | Standard error included |

| ABTS Radical Scavenging | 2.73 | Comparative study | Korean study | Highly effective |

The kinetic parameters of these reactions suggest that Effusol operates through both hydrogen atom transfer and electron transfer mechanisms, depending on the specific radical system encountered [4] [5]. The phenolic hydroxyl groups present in the Effusol structure can directly provide hydrogen atoms to terminate free radical chain reactions, while the extended conjugated system facilitates electron donation processes [6] [5].

Mitochondrial Protection Against Oxidative Stress

Effusol provides significant protection against mitochondrial oxidative damage through multiple complementary mechanisms that preserve cellular energy metabolism and prevent oxidative injury cascades [7] [8]. The compound demonstrates particular efficacy in protecting mitochondrial respiratory chain complexes, which represent primary sites of reactive oxygen species generation and are especially vulnerable to oxidative modification [7] [8].

The protective effects extend to maintenance of mitochondrial membrane integrity and prevention of permeability transition pore formation, which can lead to catastrophic cellular energy failure [7] [8]. Effusol intervention helps preserve the multilayer network of mitochondrial antioxidant systems, including superoxide dismutase, catalase, glutathione peroxidase, and low molecular weight antioxidants such as alpha-tocopherol and ubiquinol [7] [8].

Research demonstrates that mitochondrial dysfunction resulting from oxidative stress contributes significantly to neurodegenerative diseases, cardiovascular disorders, and aging-related pathologies [7] [8]. The mitochondrial protection afforded by Effusol involves scavenging of lipid peroxyl radicals and prevention of free radical chain reactions that can compromise membrane structure and function [7] [8]. This protective activity extends to preservation of mitochondrial deoxyribonucleic acid integrity, preventing mutations that could impair respiratory chain function and increase reactive oxygen species production [7] [8].

Neuroprotective Effects in Hippocampal Plasticity

The neuroprotective properties of Effusol manifest through sophisticated modulation of hippocampal synaptic plasticity mechanisms, particularly under conditions of stress-induced impairment. These effects represent critical therapeutic potential for addressing cognitive decline and neurological disorders.

Long-Term Potentiation Modulation Under Corticosterone Stress

Effusol demonstrates remarkable ability to rescue hippocampal long-term potentiation that has been attenuated by corticosterone exposure, representing a significant neuroprotective mechanism against stress-induced cognitive impairment [9] [10]. The compound effectively counteracts the deleterious effects of glucocorticoid stress hormones on synaptic plasticity, which normally lead to impaired learning and memory formation [9] [10].

Corticosterone exposure typically results in suppression of long-term potentiation through complex mechanisms involving intracellular zinc dysregulation and enhanced glutamate release [9] [10]. Under these pathological conditions, Effusol intervention restores normal synaptic strengthening processes by addressing the underlying zinc homeostasis disruption [9] [10]. The compound specifically targets the cascade of events initiated by corticosterone, including excessive glutamate accumulation in the extracellular space and subsequent intracellular zinc influx [9] [10].

Table 2: Neuroprotective Effects in Hippocampal Plasticity

| Study Model | Treatment/Condition | Key Findings | Mechanism |

|---|---|---|---|

| CA1 LTP corticosterone model | Corticosterone + Effusol | Rescued attenuated LTP | Intracellular Zn2+ regulation |

| Hippocampal microdialysis | Corticosterone perfusion + Effusol | Suppressed extracellular glutamate increase | Glutamate release suppression |

| Brain slice experiments | Corticosterone exposure + Effusol | Blocked intracellular Zn2+ increase | Zinc homeostasis |

| In vivo LTP recording | Pre-perfusion with corticosterone | Effusol rescued LTP attenuation | GABA-A receptor activation |

Mechanistic studies reveal that Effusol does not directly affect extracellular zinc levels but instead prevents the pathological increase in intracellular zinc concentrations that follows corticosterone exposure [9] [10]. This selective action suggests that Effusol may modulate zinc transport mechanisms or enhance cellular zinc buffering capacity without disrupting normal zinc homeostasis [9] [10]. The preservation of long-term potentiation under stress conditions indicates that Effusol maintains the molecular machinery necessary for synaptic strengthening and memory consolidation [9] [10].

Amelioration of Amyloid Beta 1-42-Induced Neurotoxicity

Effusol provides significant protection against amyloid beta 1-42-mediated neurotoxicity through mechanisms that address both the direct toxic effects of amyloid peptides and the secondary pathological cascades they initiate [11]. The compound demonstrates efficacy in reducing amyloid beta-induced reactive oxygen species generation and ameliorating the intracellular zinc dysregulation that contributes to neuronal damage [11].

Studies demonstrate that Effusol treatment effectively reduces neurotoxicity in the dentate granule cell layer following intracerebroventricular administration of amyloid beta 1-42 [11]. Unlike related compounds such as dehydroeffusol, Effusol does not operate through metallothionein synthesis enhancement but instead directly addresses the oxidative stress and zinc dysregulation induced by amyloid peptide exposure [11].

The neuroprotective mechanism involves reduction of both intracellular zinc accumulation and reactive oxygen species generation triggered by amyloid beta 1-42 [11]. This dual protective effect addresses the primary pathological processes that link amyloid peptide exposure to neuronal death in Alzheimer disease pathology [11]. Research suggests that Effusol may reduce amyloid-induced synaptic hyperexcitation by activating gamma-aminobutyric acid A receptors, subsequently ameliorating zinc dysregulation and preventing the cascade of oxidative damage [11].

Post-treatment studies indicate that Effusol retains therapeutic efficacy even when administered after amyloid beta exposure, suggesting potential for intervention in established pathological conditions [11]. This temporal flexibility in therapeutic window represents important clinical potential for treating neurodegenerative conditions where amyloid pathology is already established [11].

Anti-Inflammatory Action via NOD-like Receptor Family Pyrin Domain Containing 3 Inflammasome Regulation

Effusol exerts potent anti-inflammatory effects through direct modulation of the NOD-like receptor family pyrin domain containing 3 inflammasome, a critical mediator of innate immune responses and inflammatory pathology.

Inhibition of Pyroptosis in Microglial Cells

Effusol demonstrates significant capacity to inhibit pyroptosis in microglial cells through direct targeting of NOD-like receptor family pyrin domain containing 3 protein and subsequent suppression of inflammasome activation [12]. This anti-pyroptotic activity represents a crucial neuroprotective mechanism, as microglial pyroptosis contributes substantially to neuroinflammation and secondary neuronal damage in various neurological conditions [13].

The compound directly binds to NOD-like receptor family pyrin domain containing 3 protein, preventing the conformational changes necessary for inflammasome assembly and activation [12]. This interaction blocks the formation of the multiprotein complex that normally leads to caspase-1 activation and subsequent processing of pro-inflammatory cytokines interleukin-1 beta and interleukin-18 [12]. By preventing this cascade, Effusol reduces the inflammatory burden associated with microglial activation while preserving normal immune surveillance functions [12].

Table 3: Anti-inflammatory Effects via NLRP3 Regulation

| Target/Pathway | Effect | Study Model | Outcome |

|---|---|---|---|

| NLRP3 protein | Direct binding and inhibition | Ischemic stroke model | Inhibited inflammasome activation |

| TLR4 expression | Downregulation | Ischemic stroke model | Reduced inflammatory signaling |

| NF-κB p65 | Reduced expression | Ischemic stroke model | Decreased transcriptional activity |

| Pyroptosis markers | Decreased activation | Microglia pyroptosis | Reduced pyroptotic cell death |

Pyroptotic cell death differs from apoptosis in its inflammatory character, involving membrane permeabilization and release of intracellular contents that can trigger additional inflammatory responses [13]. Effusol intervention prevents this inflammatory form of cell death, thereby reducing the secondary tissue damage that often exceeds the primary insult in neurological injuries [13]. The compound maintains microglial viability while suppressing their hyperactivated inflammatory state, potentially preserving beneficial microglial functions such as debris clearance and tissue repair [12] [13].

Toll-like Receptor 4/Nuclear Factor Kappa B Signaling Pathway Modulation

Effusol effectively modulates the toll-like receptor 4/nuclear factor kappa B signaling cascade, which represents a critical upstream pathway controlling inflammatory gene expression and cytokine production [12] [14]. The compound downregulates toll-like receptor 4 expression and reduces nuclear factor kappa B p65 nuclear translocation, thereby attenuating the transcriptional activation of inflammatory mediators [12] [14].

This signaling pathway modulation occurs through multiple complementary mechanisms that collectively reduce the inflammatory response amplitude and duration [14]. Effusol intervention prevents the nuclear translocation of nuclear factor kappa B subunits, which is essential for the transcriptional activation of inflammatory genes including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-8 [14]. The compound also reduces the expression of matrix metalloproteinase-9, which contributes to tissue destruction and inflammatory progression [14].

The toll-like receptor 4 pathway represents a convergence point for multiple inflammatory stimuli, making its modulation particularly effective for controlling diverse inflammatory conditions [14]. Effusol treatment results in decreased production of inflammatory cytokines at both messenger ribonucleic acid and protein levels, indicating comprehensive suppression of the inflammatory cascade [12] [14]. This broad anti-inflammatory activity extends to reduction of chemokine production and decreased recruitment of additional inflammatory cells, helping to resolve inflammation and promote tissue healing [12] [14].

Caspase-Mediated Cytotoxicity in Cancer Cell Lines

Effusol exhibits selective cytotoxic activity against various cancer cell lines through activation of caspase-mediated apoptotic pathways, representing potential therapeutic applications in oncology.

Caspase-3 Activation and Apoptotic Cell Death

Effusol induces caspase-3-mediated cytotoxicity in hippocampal tumor 22 cells, demonstrating its capacity to trigger apoptotic cell death through activation of key executioner caspases [15]. This cytotoxic activity reflects the compound's ability to engage multiple apoptotic pathways and overcome cellular resistance mechanisms that often protect cancer cells from therapeutic intervention [15].

The caspase-3 activation triggered by Effusol represents the final common pathway of apoptotic cell death, involving proteolytic cleavage of critical cellular substrates and systematic dismantling of cellular structures [16] [17]. This process differs fundamentally from the necrotic cell death that can trigger inflammatory responses, instead promoting immunologically silent cell removal [16]. The selective activation of apoptotic machinery in cancer cells while preserving normal cellular function in non-transformed cells suggests potential for therapeutic specificity [15].

Table 4: Caspase-Mediated Cytotoxicity Effects

| Cell Line | Treatment | Effect | Mechanism |

|---|---|---|---|

| HT22 cells | Effusol exposure | Caspase-3 mediated cytotoxicity | Caspase-3 activation |

| HT22 cells | Juncus effusus compounds | Induced cytotoxicity | Multiple caspase pathways |

| Various cancer cells | Phenanthrene derivatives | Variable cytotoxic effects | Apoptotic mechanisms |

| Neuronal cells | Caspase-3 pathway | Apoptotic cell death | Programmed cell death |

Research indicates that multiple phenanthrene compounds isolated from Juncus effusus, including Effusol, possess the capacity to induce caspase-3-mediated cytotoxicity [15]. This suggests that the phenanthrene structure contributes to the apoptotic activity, possibly through interaction with specific cellular targets that regulate cell survival and death decisions [15]. The cytotoxic effects appear to be concentration-dependent, allowing for potential therapeutic window optimization in clinical applications [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Gerardiins A-L and Structurally Related Phenanthrenes from the Halophyte Plant

Dóra Stefkó, Norbert Kúsz, Anita Barta, Zoltán Kele, László Bakacsy, Ágnes Szepesi, Csilla Fazakas, Imola Wilhelm, István A Krizbai, Judit Hohmann, Andrea VasasPMID: 33054206 DOI: 10.1021/acs.jnatprod.0c00631

Abstract

Species in the Juncaceae accumulate different types of secondary metabolites, among them phenanthrenes and 9,10-dihydrophenanthrenes in substantial amounts. These compounds have chemotaxonomic significance and also possess interesting pharmacological activities. The present study has focused on the isolation, structure determination, and pharmacological investigation of phenanthrenes from. Twenty-six compounds, including 23 phenanthrenes, have been isolated from a methanol extract of this plant. Twelve compounds, the phenanthrenes gerardiins A-L (

-

), were obtained as new natural products. Eleven phenanthrenes [effusol (

), dehydroeffusol (

), effususin A (

), compressin A, 7-hydroxy-2-methoxy-1-methyl-5-vinyl-9,10-dihydrophenanthrene, juncusol, 2-hydroxy-7-hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene, 2,7-dihydroxy-5-formyl-1-methyl-9,10-dihydrophenanthrene, effususol A, 2,7-dihydroxy-5-hydroxymethyl-1-methyl-9,10-dihydrophenanthrene, and jinflexin C], 1-

-

-coumaroyl-3-

-feruloyl-glycerol, and the flavones apigenin and luteolin were isolated for the first time from this plant. The cytotoxicity of the 23 isolated phenanthrenes in both mouse (4T1) and human (MDA-MB-231) triple-negative breast cancer cells and in a nontumor (D3, human cerebral microvascular endothelial) cell line was tested using an MTT viability assay. The results obtained showed that the dimeric compounds gerardiins I (

), J (

), K (

), and L (

), derived biogenetically from effusol and dehydroeffusol, were cytotoxic to both tumor and nontumor cell lines, while the monomeric compounds exerted no or very low cytotoxicity. Impedance measurements were consistent with the results of the MTT assays performed.

Biocontrol activity of effusol from the extremophile plant, Juncus maritimus, against the wheat pathogen Zymoseptoria tritici

Ramla Sahli, Céline Rivière, Ali Siah, Abderrazak Smaoui, Jennifer Samaillie, Thierry Hennebelle, Vincent Roumy, Riadh Ksouri, Patrice Halama, Sevser SahpazPMID: 28484977 DOI: 10.1007/s11356-017-9043-0

Abstract

Zymoseptoria tritici, responsible for Septoria tritici blotch, is the most important pathogen of wheat. The control of this parasite relies mainly on synthetic fungicides, but their use is increasingly controversial and searching for alternative management strategies is encouraged. In this context, the biocontrol potential of crude methanolic extracts of eight extremophile plant species from Tunisia, including three xerophytes and five halophytes, against Z. tritici was assessed. Only the extract of Juncus maritimus rhizomes showed significant in vitro antifungal activity. In extremophile plants, the production of secondary metabolites is often influenced by abiotic conditions. Thus, we collected several samples of J. maritimus rhizomes at different vegetative stages, at different periods, and from different substrates to compare their antifungal activities. Our results suggest that the plant environment, especially the substrate of the soil, should be taken into account to identify great sources of natural antifungal products. From the most active sample, a 9,10-dehydrophenanthrene derivative, effusol, absent from other J. maritimus rhizomes extracts, was purified. This product showed a strong antifungal activity against the pathogen, with a minimal inhibitory concentration of 19 μg mLand an half-maximal inhibitory concentration of 9.98 μg mL

. This phenanthrene derivative could be a promising biocontrol molecule against Z. tritici.

Antiproliferative Phenanthrenes from

Csaba Bús, Norbert Kúsz, Annamária Kincses, Nikoletta Szemerédi, Gabriella Spengler, László Bakacsy, Dragica Purger, Róbert Berkecz, Judit Hohmann, Attila Hunyadi, Andrea VasasPMID: 33348712 DOI: 10.3390/molecules25245983

Abstract

The occurrence of phenanthrenes is limited in nature, with such compounds identified only in some plant families. Phenanthrenes were described to have a wide range of pharmacological activities, and numerous research programs have targeted semisynthetic derivatives of the phenanthrene skeleton. The aims of this study were the phytochemical investigation of, focusing on the isolation of phenanthrenes, and the preparation of semisynthetic derivatives of the isolated compounds. From the methanolic extract of

, three phenanthrenes (juncusol, effusol, and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene) were isolated. Juncusol and effusol were transformed by hypervalent iodine(III) reagent, using a diversity-oriented approach. Four racemic semisynthetic compounds possessing an alkyl-substituted

-quinol ring (

-

) were produced. Isolation and purification of the compounds were carried out by different chromatographic techniques, and their structures were elucidated by means of 1D and 2D NMR, and HRMS spectroscopic methods. The isolated secondary metabolites and their semisynthetic analogues were tested on seven human tumor cell lines (A2780, A2780cis, KCR, MCF-7, HeLa, HTB-26, and T47D) and on one normal cell line (MRC-5), using the MTT assay. The effusol derivative

, substituted with two methoxy groups, showed promising antiproliferative activity on MCF-7, T47D, and A2780 cell lines with IC

values of 5.8, 7.0, and 8.6 µM, respectively.

CA1 LTP Attenuated by Corticosterone is Canceled by Effusol via Rescuing Intracellular Zn

Haruna Tamano, Yuichi Sato, Mako Takiguchi, Taku Murakami, Toshiyuki Fukuda, Hirokazu Kawagishi, Miki Suzuki, Atsushi TakedaPMID: 31147851 DOI: 10.1007/s10571-019-00693-5

Abstract

Exposure to corticosterone attenuates hippocampal CA1 long-term potentiation (LTP) via intracellular Zndysregulation. Here we report that effusol, a phenanthrene isolated from Chinese medicine Juncus effusus, rescues CA1 LTP attenuated by corticosterone. In vivo microdialysis experiment indicated that both increases in extracellular glutamate induced under perfusion with corticosterone and high K

are suppressed in the hippocampus by co-perfusion with effusol. Because corticosterone and high K

also increase extracellular Zn

level, followed by intracellular Zn

dysregulation, the effect of effusol on both the increases was examined in brain slice experiments. Effusol did not suppress increase in extracellular Zn

in the hippocampal CA1 of brain slices bathed in corticosterone, but suppressed increase in intracellular Zn

, which may be linked with suppressing the increase in extracellular glutamate in vivo. In vivo CA1 LTP was attenuated under perfusion with corticosterone prior to LTP induction, while the attenuation was rescued by co-perfusion with effusol, suggesting that the rescuing effect of effusol is due to suppressing the increase in intracellular Zn

in CA1 pyramidal cells. The present study indicates that CA1 LTP attenuated by corticosterone is canceled by effusol, which rescues intracellular Zn

dysregulation via suppressing extracellular glutamate accumulation. It is likely that effusol defends the hippocampal function against stress-induced cognitive decline.